The tripeptide derivative N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, commonly referred to as Boc-Met-Leu-Phe-OH, is structurally related to chemotactic antagonist agents. These agents are significant in the study of immune responses and molecular signaling due to their role in cell chemotaxis. The research on such peptides provides insights into their conformational properties and potential applications in various fields, including medicinal chemistry and biochemistry1.
Applications in Various Fields
The detailed study of Boc-Met-Leu-Phe-OH and its analogs has implications across multiple fields. In medicinal chemistry, understanding the conformation and binding modes of these peptides can lead to the development of new drugs that modulate immune responses or target specific enzymes. For instance, the two-metal ion mechanism elucidated in the study of blLAP can inform the design of enzyme inhibitors that mimic transition states2. In biochemistry, the conformational properties of peptides like Boc-Met-Leu-Phe-OH are essential for understanding protein folding and stability, which are fundamental aspects of cellular function and disease. The research on these peptides also contributes to the field of structural biology, where the data obtained from crystallography can be used to model protein-ligand interactions and predict the behavior of similar molecules in biological systems1.
Related Compounds
N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF)
Compound Description: N-Formyl-Methionyl-Leucyl-Phenylalanine, often abbreviated as fMLF, is a potent chemotactic peptide that plays a crucial role in the inflammatory response by attracting and activating neutrophils. [, ] It serves as a benchmark compound for developing and evaluating novel chemotactic peptide analogs, including Boc-Met-Leu-Phe-OH. [, ]
Relevance: fMLF shares its core tripeptide sequence (Methionine-Leucine-Phenylalanine) with Boc-Met-Leu-Phe-OH. [, ] The key structural difference lies in the N-terminal modification. While fMLF possesses a formyl group, Boc-Met-Leu-Phe-OH incorporates a tert-butyloxycarbonyl (Boc) group as a protecting group. This difference in the N-terminal modification significantly influences the biological activity of these compounds, with fMLF exhibiting potent chemotactic activity, while Boc-Met-Leu-Phe-OH acts as a chemotactic antagonist. [, ]
Compound Description: This compound is a methyl ester derivative of fMLF, often used to investigate the structure-activity relationships of chemotactic peptides. [, , ] Studies have explored its ability to induce chemotaxis, superoxide anion production, and lysozyme release in human neutrophils. [, , ]
Relevance: The compound exhibits close structural similarity to Boc-Met-Leu-Phe-OH, sharing the same tripeptide sequence. [, , ] The primary differences are the N-terminal formyl group in fMLF-OMe compared to the Boc protecting group in Boc-Met-Leu-Phe-OH, and the presence of a methyl ester on the C-terminus of fMLF-OMe, while Boc-Met-Leu-Phe-OH exists as a free acid. These modifications influence their respective biological activities. [, , ]
Compound Description: This compound is a modified fMLF-OMe analog where the central leucine residue is replaced with a β3-homoleucine. [] This substitution aims to study the impact of altering the backbone flexibility on the biological activity of the peptide.
Relevance: This compound shares the N-terminal formyl group and C-terminal methyl ester with fMLF-OMe while having a modified central residue compared to Boc-Met-Leu-Phe-OH. [] This modification aims to probe the importance of specific structural features for the biological activity of fMLF analogs.
Compound Description: This fMLF-OMe analog features a β3-homoPhenylalanine substitution at the phenylalanine position, maintaining the formyl group and methyl ester functionalities. [] This modification explores the impact of a bulkier and more conformationally restricted C-terminal residue on activity.
Relevance: This compound, similar to other related compounds, shares the core tripeptide backbone with Boc-Met-Leu-Phe-OH but incorporates specific modifications to further understand the structure-activity relationship of this class of chemotactic peptides. []
Compound Description: This fMLF-OMe analog features an oxygen substitution for the sulfur atom in the methionine side chain, replacing it with O-methyl-L-homoserine. [] This change investigates the specific role of the sulfur atom in the biological activity of fMLF-OMe.
Relevance: By comparing the activity of this compound with fMLF-OMe and Boc-Met-Leu-Phe-OH, researchers aimed to dissect the contribution of the sulfur atom in the methionine side chain to the overall biological activity of these chemotactic peptide analogs. []
Compound Description: This compound is a conformationally constrained analog of fMLF-OMe, where the methionine residue is replaced with 4-Aminotetrahydrothiopyran-4-carboxylic acid (Thp), and the phenylalanine is replaced with 2-aminoindane-2-carboxylic acid (Ain). [] These modifications aim to restrict the conformational flexibility of the peptide and investigate the effects on its activity.
Relevance: This compound, along with other modified analogs of fMLF-OMe, provides valuable insights into the structure-activity relationships of chemotactic peptides, ultimately contributing to the understanding of compounds like Boc-Met-Leu-Phe-OH. []
Compound Description: This analog of fMLF-OMe incorporates 2-aminoindane-2-carboxylic acid (Ain) as a replacement for the phenylalanine residue at position 3, while retaining the formyl and methyl ester functionalities. [] This substitution explores the impact of a conformationally restricted C-terminal residue on the peptide's biological activity.
Relevance: This compound shares the N-terminal formyl group and C-terminal methyl ester with fMLF-OMe but has a modified C-terminal residue compared to Boc-Met-Leu-Phe-OH. [] This modification allows for the examination of the structure-activity relationship in the context of chemotactic peptides.
Compound Description: This analog of fMLF-OMe features a proline substitution for leucine in the central position. [] This modification introduces a rigid proline residue into the peptide backbone, potentially influencing its conformational flexibility and, consequently, its biological activity.
Relevance: The compound's structural similarity to Boc-Met-Leu-Phe-OH, with the exception of the proline at position 2, provides insights into the importance of side-chain interactions and conformational flexibility in the context of chemotactic peptide analogs. []
Compound Description: This compound is an analog of Boc-Met-Leu-Phe-OH, modified with an α-methyl group on the phenylalanine residue and esterified with a methyl group at the C-terminus. [] This design explores the effect of increased steric hindrance and conformational restriction around the phenylalanine residue on biological activity.
Relevance: This compound provides valuable insights into the structure-activity relationships of chemotactic peptides and, through comparison with Boc-Met-Leu-Phe-OH, helps elucidate the impact of subtle structural modifications on their biological activities. []
Compound Description: This is a cyclic octapeptide featuring alternating α- and β-amino acid residues. [] This specific sequence is designed to study the effects of incorporating β-amino acids on peptide conformation and its propensity to adopt β-turn structures.
Relevance: While this octapeptide doesn't share the same tripeptide sequence as Boc-Met-Leu-Phe-OH, it provides insights into the structural consequences of incorporating different amino acid residues, particularly β-amino acids, which could be relevant for understanding the conformational preferences and potential biological activities of related peptide sequences. []
Compound Description: This tripeptide incorporates a dehydro-leucine residue in the central position, introducing a double bond into the peptide backbone. [] This modification leads to a more constrained conformation, allowing researchers to study the effect of conformational rigidity on peptide folding and biological activity.
Relevance: This compound provides insights into the relationship between peptide structure and activity, particularly in the context of incorporating modified amino acid residues like dehydro-leucine. [] While not directly related in sequence to Boc-Met-Leu-Phe-OH, this compound contributes to a broader understanding of peptide design and the influence of conformational constraints on biological activity.
Various Para-Substituted N-Formyl-Methionyl-Leucyl-Phenylalanine-Methyl Ester Analogs
Compound Description: This series of compounds involves the systematic substitution of the para position of the phenylalanine ring in fMLF-OMe with various functional groups. [] The substitutions explore the influence of electronic and steric effects on the aromatic ring on the biological activities of these chemotactic peptides.
Relevance: These compounds, similar to other related compounds, highlight the importance of the phenylalanine residue and its modifications in influencing the biological activity of Boc-Met-Leu-Phe-OH and other fMLF-related peptides. []
Source and Classification
Boc-Met-Leu-Phe-OH is derived from the natural peptide formyl-Met-Leu-Phe, which is known for its chemotactic properties. The compound's CAS number is 67247-12-5, and it has a molecular formula of C25H39N3O6S, with a molecular weight of 509.67 g/mol . This peptide is primarily utilized in biochemical research and drug discovery, particularly in the fields of organic chemistry and molecular biology.
Synthesis Analysis
The synthesis of Boc-Met-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. The process generally follows these steps:
Resin Preparation: A suitable resin is chosen to anchor the first amino acid, which in this case is Boc-Met.
Coupling Reactions: Each subsequent amino acid (Leucine and Phenylalanine) is added through coupling reactions, often utilizing coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: After each coupling, protective groups (such as the Boc group) are removed using acid treatment (e.g., trifluoroacetic acid) to expose the amine functionality for further coupling.
Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid and scavengers to protect sensitive side chains.
The purity of the final product can be assessed using high-performance liquid chromatography (HPLC), with a typical purity requirement of ≥ 95% .
Molecular Structure Analysis
Boc-Met-Leu-Phe-OH features a complex structure characterized by its three amino acid residues linked by peptide bonds. The molecular structure can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its interactions with biological receptors .
Chemical Reactions Analysis
Boc-Met-Leu-Phe-OH participates in various chemical reactions primarily involving its functional groups:
Peptide Bond Formation: The primary reaction involves forming peptide bonds during synthesis.
Deprotection Reactions: Acidic conditions are used to remove protective groups without affecting the integrity of the peptide backbone.
Receptor Binding: The compound interacts with formyl peptide receptors, leading to downstream signaling events that modulate immune responses.
The antagonist activity against formyl peptide receptor 1 has been quantified, showing an IC50 value of approximately 0.63 µM, indicating its potency in inhibiting receptor-mediated superoxide production .
Mechanism of Action
Boc-Met-Leu-Phe-OH acts primarily as an antagonist at formyl peptide receptor 1. Its mechanism involves:
Inhibition of Chemotaxis: By binding to the receptor without activating it, Boc-Met-Leu-Phe-OH prevents neutrophil migration towards inflammatory sites.
Reduction of Reactive Oxygen Species: The compound inhibits superoxide production induced by natural ligands such as formyl-Met-Leu-Phe, thus modulating oxidative stress in tissues.
This mechanism has implications for therapeutic strategies aimed at controlling excessive inflammation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-Met-Leu-Phe-OH include:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.
Stability: Generally stable under dry conditions but sensitive to moisture and acidic environments.
These properties are crucial for handling and application in laboratory settings .
Applications
Boc-Met-Leu-Phe-OH has several scientific applications:
Pharmaceutical Research: Used in drug discovery processes targeting inflammatory diseases due to its role as a formyl peptide receptor antagonist.
Biochemical Studies: Serves as a tool for studying immune cell signaling pathways and chemotaxis mechanisms.
Therapeutic Development: Potentially useful in developing treatments for conditions characterized by excessive inflammation or immune response dysregulation.
Research continues to explore its efficacy and safety profiles for potential clinical applications .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M. Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges , from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M. ERABUTOXIN b(cas 9083-23-2) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. It differs from L8110 Eraburoxin a with an histidine at residue 26. 62-amino acid peptide with 4 disulfide bridges, from Laticauda semifasciata snake venom. Erabutoxin b is a reversible nicotinic receptor antagonist which binds to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 4 x 10-11 M.
59-amino acid peptide with 3 disulfide bridges , from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current. alpha-Dendrotoxin(cas 74504-53-3) is a 59-amino acid peptide with 3 disulfide bridges, from Dendroaspis angusticeps snake venom. A toxin which facilitates synaptic transmission at the neuromuscular junction and has been shown to block a 4-AP-sensitive, inactivating, voltage-gated K+ current.
It is a toxic presynaptic phospholipase A2 (PLA2) with potent myotoxic activity. Contains: - Notexin Np (~60%) - Notechis Ns (33%), a minor natural variant with K replaced by R in 16 119-amino acid protein with 7 disulfite bonds , from Notechis scutatus snake venom. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin exerts both presynaptic (blocks the release of acetylcholine) and myotoxic activities. Notexin is a peptide toxin produced by the Common tiger snake (Notechis scutatus scutatus).
It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges , from Naja pallida snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M). Short Neurotoxin alpha(cas 54992-19-7) is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction. 61-amino acid peptide with 4 disulfide bridges, from Naja nigricollis snake venom Its binding to acetylcholine receptor in vitro: 95-100 % (KD ~ 2-7 10-11 M).
61-amino acid peptide with 4 disulfide bridges , from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase. FASCICULIN 2(cas 95506-56-2) is a 61-amino acid peptide with 4 disulfide bridges, from Dendroaspis angusticeps snake venom It is a high affinity inhibitor of acetylcholinesterase.
Alpha-Cobratoxin is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds , purified from Naja kaouthia snake venom. Alpha-Cobratoxin is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins. It is a long chain postsynaptic neurotoxin, antagonist of nicotinic receptor with a high affinity. A 71-amino acid polypeptide with 5 disulfide Bonds, purified from Naja kaouthia snake venom. It is a nicotinic cholinoreceptor antagonist: Kd = 55 pM, homologue of postsynaptically acting toxins.
Alpha-Latrotoxin(cas 65988-34-3) is a presynaptic neurotoxin, specific to mammals. 1119-amino acid protein, from Latrodectus (mactans) tredecimguttatus spider venom glands. In vertebrates